4-{[2-(2-thienyl)-1-pyrrolidinyl]sulfonyl}-1H-imidazole
Übersicht
Beschreibung
4-{[2-(2-thienyl)-1-pyrrolidinyl]sulfonyl}-1H-imidazole, commonly known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various hematologic malignancies. TAK-659 has shown promising results in preclinical studies and is currently in clinical trials for the treatment of lymphoma and leukemia.
Wirkmechanismus
TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), a key mediator of B-cell receptor signaling. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and survival in B-cell malignancies. TAK-659 has also been shown to inhibit other kinases, such as JAK3 and ITK, which are involved in the regulation of immune cell function.
Biochemical and Physiological Effects
In preclinical studies, TAK-659 has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, inhibit cell proliferation, and reduce tumor growth. TAK-659 has also been shown to enhance the activity of other anti-cancer drugs, such as rituximab and venetoclax. In addition, TAK-659 has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-tumor activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TAK-659 is its selectivity for BTK, which may reduce the risk of off-target effects. TAK-659 has also shown efficacy in animal models of lymphoma and leukemia, suggesting that it may have clinical potential. However, one limitation of TAK-659 is that it is still in the early stages of clinical development, and its safety and efficacy in humans have yet to be fully established.
Zukünftige Richtungen
There are several future directions for the development of TAK-659. One potential direction is to investigate the use of TAK-659 in combination with other anti-cancer drugs, such as immune checkpoint inhibitors or CAR-T cell therapy. Another direction is to explore the use of TAK-659 in other hematologic malignancies, such as multiple myeloma or chronic lymphocytic leukemia. Additionally, further studies are needed to fully understand the safety and efficacy of TAK-659 in humans.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied for its potential to treat various hematologic malignancies, including lymphoma and leukemia. In preclinical studies, TAK-659 has shown potent activity against B-cell receptor signaling and has demonstrated efficacy in various animal models of lymphoma and leukemia. TAK-659 has also been shown to enhance the efficacy of other anti-cancer drugs, such as rituximab and venetoclax.
Eigenschaften
IUPAC Name |
5-(2-thiophen-2-ylpyrrolidin-1-yl)sulfonyl-1H-imidazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c15-18(16,11-7-12-8-13-11)14-5-1-3-9(14)10-4-2-6-17-10/h2,4,6-9H,1,3,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSZUQIOEORFGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CN=CN2)C3=CC=CS3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-(Thiophen-2-YL)pyrrolidin-1-YL]sulfonyl}-1H-imidazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.